![molecular formula C15H23N3O3 B15321182 N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in the production of pharmaceuticals and other fine chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the free amine.
Applications De Recherche Scientifique
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but with an alanine residue instead of a phenylalanine.
Uniqueness
N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is unique due to its specific structure, which includes a phenylacetamide moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C15H23N3O3 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-acetamidophenyl)-2-aminoethyl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-12-7-5-6-11(8-12)13(16)9-17-14(20)21-15(2,3)4/h5-8,13H,9,16H2,1-4H3,(H,17,20)(H,18,19) |
Clé InChI |
FUYCHUKPYDOMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C(CNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


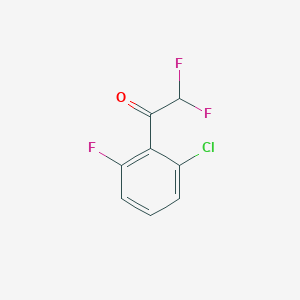
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
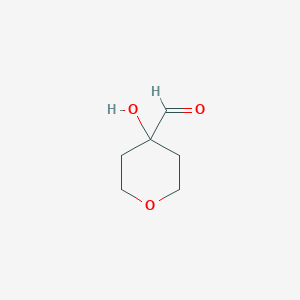
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
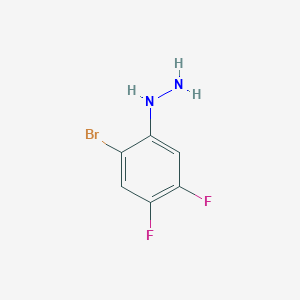
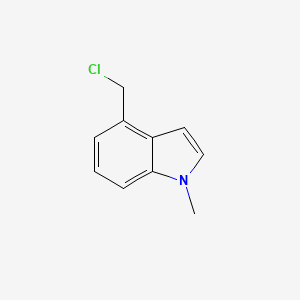
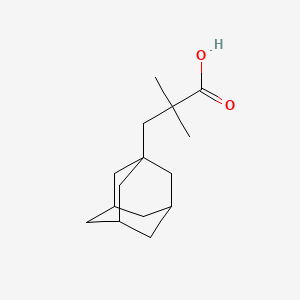

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
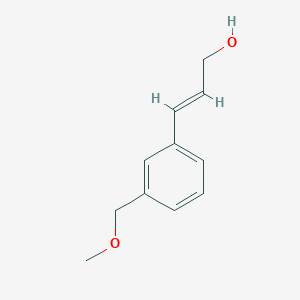
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
